2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions with various starting materials. For instance, a novel one-pot synthesis approach was used to create a complex heterocyclic compound involving pyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized by spectroscopic methods and X-ray diffraction . Similarly, the synthesis of hexahydro-3-amino-2-thioxo benzothieno-[2,3-d]pyrimidin-4(1H)-one and its derivatives was achieved from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate . These methods could potentially be adapted for the synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray diffraction and spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy. For example, the molecular geometry of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . The molecular and crystal structures of tetrahydropyrimidine-2-thiones were also investigated, revealing their conformational features .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular structure. For instance, the hydrogenation of a tetrahydropyridin-4-yl)methylene compound was studied under different solvents and reaction conditions, showing the influence of solvent on the reaction kinetics . The conversion of a tetrahydropyridine derivative to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones was achieved through methods such as thermal fusion with ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. The study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its non-linear optical (NLO) properties and molecular electrostatic potential (MEP), which are important for materials science applications . The catalytic hydrogenation of a tetrahydropyridin derivative provided insights into the kinetics and activation energy of the reaction, which are important for understanding its reactivity .
properties
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDUYRXLGSMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420763 | |
Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | |
CAS RN |
53440-32-7 | |
Record name | 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53440-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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